7-bromo-3H-quinolin-4-one
Description
7-Bromo-3H-quinolin-4-one is a heterocyclic compound featuring a quinolinone core substituted with a bromine atom at the 7-position. The quinolinone scaffold (a bicyclic structure with a ketone group at position 4) is pharmacologically significant due to its presence in bioactive molecules targeting enzymes, receptors, and kinases. The bromine substituent enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-3H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMUJKMVYLNJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3H-quinolin-4-one typically involves the bromination of 3H-quinolin-4-one. One common method is the reaction of 3H-quinolin-4-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted quinolinones
- Reduced quinolinones (hydroxyquinolinones)
- Oxidized quinolinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-3H-quinolin-4-one is largely dependent on its interaction with biological targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 7-bromo-3H-quinolin-4-one, differing in substituents, fused rings, or core modifications. Key comparisons are summarized in Table 1 and elaborated below.
Quinolin-4-one Derivatives
- 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (): Structure: Bromine at position 6, methoxy groups at positions 5 and 6. Properties: Higher melting point (244–245°C) due to methoxy groups enhancing crystallinity. NMR: Distinct downfield shifts for aromatic protons (δ 7.68–7.64) and a broad singlet for the NH group (δ 11.3) . Synthesis: Prepared via literature methods by Echavarren, indicating reproducibility for brominated quinolinones.
Pyrazoloquinolinone Derivatives
- 7-Bromo-2-(3-methoxy-d3-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (8p, ): Structure: Pyrazole ring fused to quinolinone, deuterated methoxy group at the phenyl substituent. Applications: Designed for GABAA receptor subtype selectivity, with deuterium improving metabolic stability . Synthesis: Derived from ethyl-7-bromo-4-chloro-quinoline-3-carboxylate, a common intermediate for pyrazoloquinolinones .
- 7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (14p, ): Structure: Trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects. Biological Relevance: Subtype-selective modulator of α6-GABAA receptors, highlighting the role of halogenated substituents in target affinity .
Halogenated Quinoline Derivatives
- 7-Bromo-4-chloroquinoline (): Structure: Chlorine at position 4 instead of a ketone oxygen. Key Difference: The absence of the 4-ketone group reduces hydrogen-bonding capacity, altering solubility and reactivity compared to quinolinones .
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (): Structure: Cyclopropyl and fluorine substituents, dihydroquinolinone core. Properties: Fluorine increases electronegativity and bioavailability; cyclopropyl enhances steric effects .
Pyrroloquinoxalinone Derivatives
- 7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one (): Structure: Fused pyrroloquinoxaline ring system. Applications: Used as a pharmaceutical intermediate, demonstrating the versatility of brominated heterocycles in drug discovery .
Data Table: Structural and Physicochemical Comparison
Key Research Findings and Trends
Synthetic Flexibility: Ethyl-7-bromo-4-chloro-quinoline-3-carboxylate () serves as a versatile intermediate for synthesizing pyrazoloquinolinones, enabling diverse substituent incorporation via hydrazine reactions .
Biological Activity : Bromine and electron-withdrawing groups (e.g., trifluoromethoxy) enhance binding to neurological targets like GABAA receptors, while deuterated analogs improve pharmacokinetics .
Physicochemical Impact : Methoxy groups increase melting points and crystallinity, whereas halogenation (Br, Cl, F) alters lipophilicity and electronic properties .
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